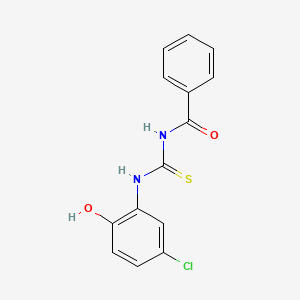

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea is a chemical compound with the CAS Number: 815612-78-3 and a molecular weight of 306.77 . It is a new thiourea derivative .

Synthesis Analysis

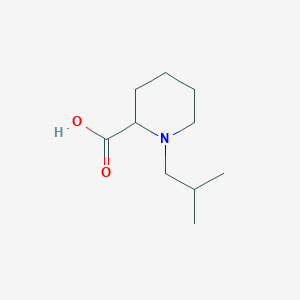

This compound has been synthesized from the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate . Benzoyl isothiocyanate has been used in the preparation of this compound .Molecular Structure Analysis

The structure of this compound has been characterized by elemental analyses, FT-IR, (13)C, (1)H NMR spectroscopy, and the single crystal X-ray diffraction analysis . The structural and spectroscopic data of the molecule in the ground state were calculated using the density functional method .Physical and Chemical Properties Analysis

This compound has a molecular weight of 306.77 . The structural and spectroscopic data of the molecule in the ground state were calculated using the density functional method . The UV absorption spectra of the compound that dissolved in ACN and MeOH were recorded .科学的研究の応用

Structural and Computational Characterization

1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea (bcht) has been synthesized and characterized using various techniques including FT-IR, NMR spectroscopy, and X-ray diffraction. Computational methods like density functional theory have been used to understand the structural and spectroscopic properties of bcht, revealing good agreement between theoretical calculations and experimental results. These studies provide insights into the molecular structure and vibrational modes of bcht (Atis et al., 2012).

Antimicrobial Activity

Research has explored the antimicrobial properties of bcht against pathogenic bacteria and fungi, highlighting its potential as an antimicrobial agent (Atis et al., 2012).

In Vitro Biological Evaluation

Thiourea derivatives, including this compound, have been evaluated for biological activities such as antioxidant properties and enzyme inhibition. These compounds have shown significant anti-oxidant activity and moderate enzyme inhibiting effects in vitro, indicating their potential for diverse biological applications (Raza et al., 2022).

Cytotoxicity Studies

Studies have been conducted on thiourea derivatives, including this compound, for their cytotoxic effects against cancer cell lines. Such research is crucial for exploring potential anticancer properties of these compounds (Ruswanto et al., 2015).

DNA Interaction and Antioxidant Studies

Research has also focused on the interaction of thiourea derivatives with DNA and their antioxidant capacities. This highlights the potential use of these compounds in medicinal chemistry and biochemistry (Patujo et al., 2015).

Crystallographic and Molecular Studies

Extensive crystallographic studies have been conducted on thiourea derivatives to understand their self-organization in the solid state and their molecular conformations. Such studies are vital for comprehending the physical and chemical properties of these compounds (Okuniewski et al., 2017).

特性

IUPAC Name |

N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c15-10-6-7-12(18)11(8-10)16-14(20)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFXJMSBLHKYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)

![6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2883997.png)

![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)

![6-Thiaspiro[2.5]octan-1-ylmethanamine](/img/structure/B2884004.png)